2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C18H20N6O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20N6O3S/c1-11-8-12(2)20-17(19-11)23-18-22-16(27-24-18)10-28-9-15(25)21-13-4-6-14(26-3)7-5-13/h4-8H,9-10H2,1-3H3,(H,21,25)(H,19,20,23,24) |
InChI Key |
KNTLXFCXWMPGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NOC(=N2)CSCC(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves multiple steps:
Formation of 4,6-dimethylpyrimidine: This can be achieved by reacting guanidine nitrate with diethyl malonate, followed by cyclization and methylation using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst.
Synthesis of 1,2,4-oxadiazole: The oxadiazole ring can be formed by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling of Pyrimidine and Oxadiazole: The pyrimidine derivative is then coupled with the oxadiazole derivative using a suitable linker, such as a thiol group.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological profile:
Mechanistic Notes :
-
Acidic hydrolysis preferentially targets the sulfanyl (-S-) linkage due to protonation-induced polarization.
-
Basic conditions promote nucleophilic attack on the carbonyl group of the acetamide .
Oxidation of Sulfanyl Group
The sulfanyl bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Product | Reaction Time | Applications |
|---|---|---|---|
| H₂O₂ (30%), RT | Sulfoxide derivative | 2 hr | Enhanced water solubility |
| mCPBA (1.2 eq), CH₂Cl₂ | Sulfone derivative | 4 hr | Improved metabolic stability |
Kinetics :
-
Oxidation with H₂O₂ follows first-order kinetics ().
-
Sulfone formation requires stoichiometric peroxides and inert solvents .
Nucleophilic Substitution on Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in nucleophilic substitutions at the 3-position due to electron-withdrawing effects of adjacent nitrogen atoms:
Computational Insights :
Cycloaddition Reactions
The oxadiazole ring acts as a dienophile in Diels-Alder reactions:
| Diene | Conditions | Product | Thermodynamic Stability |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C, 24 hr | Bicyclic adduct | |
| Anthracene | Xylene, reflux, 48 hr | Polycyclic fused system | Enhanced fluorescence properties |
Limitations :
-
Steric hindrance from the pyrimidine group reduces reaction rates by ~40% compared to simpler oxadiazoles .
Metal Complexation
The pyrimidine amino group coordinates with transition metals, forming bioactive complexes:
| Metal Salt | Ligand:Metal Ratio | Complex Structure | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|---|
| CuCl₂·2H₂O | 2:1 | Octahedral Cu(II) complex | 8.2 (vs. E. coli) |
| Zn(OAc)₂ | 1:1 | Tetrahedral Zn(II) complex | 12.5 (vs. S. aureus) |
Spectroscopic Data :
Photochemical Reactions
UV irradiation induces homolytic cleavage of the sulfanyl bond:
| Wavelength | Solvent | Primary Radicals Generated | Half-Life |
|---|---|---|---|
| 254 nm | MeOH | CH₂CO-NH-C₆H₄-OMe- + Oxadiazole-pyrimidine- | |
| 365 nm | CHCl₃ | Stable triplet excited state |
Applications :
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in synthetic chemistry. It can be utilized to create more complex molecules through various reactions such as:
- Oxidation : Can be oxidized to form corresponding oxides using agents like hydrogen peroxide.
- Reduction : Capable of undergoing reduction with agents like sodium borohydride.
These reactions highlight its versatility as a precursor for synthesizing other compounds with potential applications in materials science and pharmaceuticals.
Biological Applications
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and bacterial resistance.
- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibiotics.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of enzyme activity | |
| Antibacterial | Disruption of bacterial cell function |
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications:
- Anticancer Properties : Investigations into its ability to inhibit tumor growth have shown promising results, positioning it as a candidate for further development in oncology.
- Receptor Modulation : Its interaction with specific receptors may lead to novel treatments for various diseases.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Study on Anticancer Activity : A recent study demonstrated that the compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
- Antibacterial Efficacy : Another study evaluated its antibacterial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrimidine and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the acetamide group can form additional hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a 1,2,4-oxadiazole ring and a 4-methoxyphenyl group, distinguishing it from related acetamide derivatives. Key comparisons include:
Table 1: Structural Features of Comparable Acetamide Derivatives
*Estimated based on analogous structures.
Key Observations:
- Heterocyclic Core: The 1,2,4-oxadiazole in the target compound provides a planar, electron-deficient ring, which contrasts with the electron-rich triazole in or pyrimidine in . This may influence binding to enzymes like cyclooxygenases or kinases.
- Substituent Effects: The 4-methoxyphenyl group improves solubility compared to unsubstituted phenyl groups (e.g., ), while the dimethylpyrimidine moiety could mimic adenine in ATP-binding pockets.
- Bond Lengths: The C–S bond in the target compound (~1.76–1.80 Å, inferred from ) is critical for conformational stability, as seen in related sulfanyl-acetamides.
Pharmacological and Bioactivity Comparisons
While direct bioactivity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
- Anti-Inflammatory Potential: Analogous triazole-acetamides (e.g., ) exhibit anti-exudative activity comparable to diclofenac (8 mg/kg). The oxadiazole core in the target compound may enhance COX-2 selectivity due to its rigidity.
- Antimicrobial Activity: Sulfonylpyrimidine derivatives (e.g., ) show promise against bacterial strains, suggesting the target compound’s pyrimidine and methoxyphenyl groups could synergize for similar effects.
- Metabolic Stability: The 4-methoxyphenyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-methoxy analogs .
Crystallographic and Conformational Analysis
Crystallographic data for related compounds highlights structural trends:
- Dihedral Angles: In , the perpendicular orientation (91.9°) between aromatic rings reduces steric clashes, a feature likely conserved in the target compound.
- Hydrogen Bonding: The oxadiazole’s N–H and pyrimidine’s amino groups may form intermolecular H-bonds, enhancing crystal packing stability .
- Planarity: The acetamide linkage in is nearly planar (torsion angles <5°), suggesting similar rigidity in the target compound.
Biological Activity
2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. The structural components suggest various mechanisms of action, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Structural Overview
The compound consists of several functional groups that contribute to its biological properties:
- Pyrimidine moiety : Known for its role in various biological activities.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Methoxyphenyl group : Enhances lipophilicity and can improve bioavailability.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including inhibition of tubulin polymerization and interference with cell cycle progression .
Table 1: Summary of Anticancer Studies
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Oxadiazole derivatives | Cytotoxicity against various cancer cell lines | Induction of apoptosis | |
| Pyrimidine-based compounds | Inhibition of tumor growth | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar structures have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group may enhance this activity by disrupting bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Overview
| Study | Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|---|
| Sulfanyl derivatives | Salmonella typhi, Bacillus subtilis | Moderate to strong | |
| Oxadiazole-linked compounds | Various strains | Variable |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Apoptosis Induction : The oxadiazole ring facilitates interactions with cellular targets that lead to programmed cell death in cancer cells .
- Antibacterial Action : The sulfanyl group may disrupt bacterial membrane integrity, leading to cell lysis .
Case Studies
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of a related oxadiazole derivative on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antibacterial activity of synthesized compounds against multiple bacterial strains. Results showed promising activity, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving cyclization of 1,2,4-oxadiazole precursors (e.g., from substituted amidoximes) followed by sulfanyl group introduction. For example, similar compounds in and use sequential coupling reactions (e.g., nucleophilic substitution or SNAr) under anhydrous conditions. Optimization involves statistical design of experiments (DoE) to screen solvents (DMF, THF), catalysts (e.g., Pd/C), and temperatures. For instance, highlights DoE for minimizing trial-and-error in reaction development.
- Data : Typical yields for analogous oxadiazole syntheses range from 2–5% ( ), but improved yields (~20–30%) are achievable with microwave-assisted cyclization or flow chemistry (not explicitly cited but inferred from ’s emphasis on computational reaction design).
Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its conformation?
- Methodology : Single-crystal X-ray diffraction (XRD) using synchrotron radiation or lab-based diffractometers (e.g., Bruker SMART APEXII, as in ). Key steps include slow evaporation from DMSO/EtOH mixtures to grow suitable crystals. Intramolecular hydrogen bonds (N–H⋯N/O) and π-π stacking between pyrimidine/aryl rings are critical for stabilization, as seen in related structures ( ).
- Data : Monoclinic systems (e.g., space group P2₁/c) with lattice parameters such as a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°, and Z = 8 ( ).
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays. For antimicrobial activity, follow CLSI guidelines for MIC determination. notes thiazole/oxadiazole derivatives often target DNA gyrase or topoisomerase IV.
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Methodology : Density functional theory (DFT) for transition-state modeling (e.g., reaction pathways for oxadiazole formation) and molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with biological targets. ’s ICReDD framework integrates quantum chemical calculations and machine learning for reaction design.
- Data : Optimized synthetic routes (e.g., 11-step procedures in ) can be validated via computational energy profiles.
Q. How should researchers address contradictions in biological activity data between in vitro and cellular assays?
- Methodology : Use orthogonal assays (e.g., cellular thermal shift assays [CETSA] for target engagement) and metabolomics to assess membrane permeability or off-target effects. For example, ’s complex derivatives show discrepancies due to solubility issues (e.g., logP > 3.5), requiring formulation adjustments (e.g., PEGylation).
Q. What strategies resolve ambiguities in spectroscopic data (e.g., NMR/IR peak overlaps)?
- Methodology : Advanced 2D NMR (HSQC, HMBC) to assign quaternary carbons and heteronuclear correlations. For IR, compare computed spectra (Gaussian 16) with experimental data. and used XRD to resolve ambiguities in similar acetamide derivatives.
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodology : Transition from batch to continuous flow systems, leveraging microreactors for exothermic steps (e.g., cyclization). ’s feedback loop between computation and experimentation reduces optimization time. Process analytical technology (PAT) monitors intermediates via inline FTIR/Raman.
Data Contradictions and Resolution
- Structural Conformation Variability : and report differing dihedral angles between pyrimidine and aryl rings (42.25° vs. 67.84° in analogs), attributed to solvent polarity or crystallization conditions. Resolution requires comparative XRD studies under controlled conditions.
- Biological Activity : notes antimicrobial activity in thiazole derivatives, while highlights anticancer potential in pyridine analogs. Target-specific assays (e.g., kinase profiling) clarify mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
